molecular formula C18H19FN6OS2 B11111672 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B11111672
M. Wt: 418.5 g/mol
InChI Key: HMIQJZHYMZTKFK-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a piperazine ring substituted with a fluorophenyl group, a thiadiazole moiety, and a pyrimidinone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Synthesis of the Thiadiazole Moiety: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the thiadiazole moiety and the pyrimidinone core under specific conditions, such as using a base like potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It was evaluated against a panel of cancer cell lines, revealing significant cytotoxic effects. The National Cancer Institute (NCI) reported that compounds with similar structures exhibited mean growth inhibition (GI) values indicating their effectiveness in halting tumor growth .

Antimicrobial Activity

The compound's thiadiazole moiety is associated with antimicrobial properties. Research indicates that derivatives of thiadiazoles can exhibit broad-spectrum activity against various pathogens, supporting the synthesis of related compounds for potential use as antimicrobial agents .

Neuropharmacological Effects

The piperazine ring in the structure is known for its role in neuropharmacology. Compounds containing piperazine are often investigated for their anxiolytic and antidepressant effects. Preliminary studies suggest that modifications to the piperazine structure can enhance interactions with serotonin and dopamine receptors, potentially leading to new treatments for psychiatric disorders .

Synthetic Routes

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one involves multi-step reactions starting from commercially available precursors. The synthetic pathways typically include:

  • Formation of the pyrimidine core.
  • Introduction of the piperazine substituent.
  • Functionalization with thiadiazole derivatives.

These synthetic strategies are crucial for optimizing yield and biological activity.

Case Study 1: Anticancer Evaluation

In a recent study published in a peer-reviewed journal, a series of compounds structurally related to this compound were tested against human cancer cell lines. The results indicated that modifications to the thiadiazole group enhanced cytotoxicity, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of related thiadiazole compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The findings support further exploration into this compound's potential as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the piperazine ring play crucial roles in binding to these targets, while the thiadiazole and pyrimidinone moieties contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
  • 2-[4-(2-bromophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

Uniqueness

The presence of the fluorophenyl group in 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one imparts unique electronic properties, enhancing its binding affinity and specificity towards certain molecular targets. This makes it distinct from its chlorinated or brominated analogs.

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine core, which is further modified by a thiadiazole moiety. The structural formula can be represented as follows:

C18H23FN4O\text{C}_{18}\text{H}_{23}\text{F}\text{N}_{4}\text{O}

Table 1: Structural Components

ComponentDescription
Piperazine Ring A six-membered ring containing two nitrogen atoms
Fluorophenyl Group A phenyl ring with a fluorine atom attached
Pyrimidine Core A six-membered heterocyclic compound with nitrogen
Thiadiazole Moiety A five-membered ring containing sulfur and nitrogen

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding: The fluorophenyl group enhances binding affinity to specific receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Several studies have evaluated the antimicrobial properties of thiadiazole derivatives. For example, compounds similar to the one have shown significant activity against various bacterial strains, including resistant strains.
    • A study found that derivatives with thiadiazole groups exhibited IC50 values ranging from 6.2 μM to 43.4 μM against cancer cell lines, indicating potential for anticancer applications .
  • Anticancer Potential:
    • The compound's structure suggests it may act as an anticancer agent by inducing apoptosis in cancer cells. In vitro studies have shown promising results against colon carcinoma and breast cancer cell lines .
  • Neuropharmacological Effects:
    • Compounds containing piperazine structures are often investigated for their neuropharmacological properties. This compound may modulate neurotransmitter systems, leading to potential applications in treating neurological disorders.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to our compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics .

Case Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer properties of similar compounds, it was demonstrated that modifications at the thiadiazole position significantly enhanced cytotoxicity against human cancer cell lines. Specifically, one derivative showed an IC50 value of 27.3 μM against T47D breast cancer cells .

Properties

Molecular Formula

C18H19FN6OS2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C18H19FN6OS2/c1-12-22-23-18(28-12)27-11-13-10-16(26)21-17(20-13)25-8-6-24(7-9-25)15-5-3-2-4-14(15)19/h2-5,10H,6-9,11H2,1H3,(H,20,21,26)

InChI Key

HMIQJZHYMZTKFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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